Cas no 20857-22-1 (4-Acetylpicolinic acid)

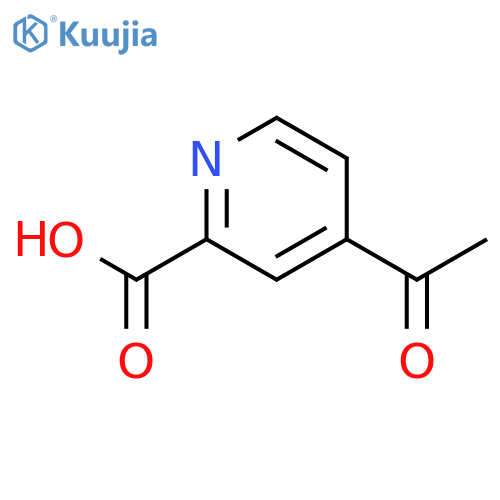

4-Acetylpicolinic acid structure

商品名:4-Acetylpicolinic acid

4-Acetylpicolinic acid 化学的及び物理的性質

名前と識別子

-

- 4-acetyl-2-Pyridinecarboxylic acid

- 4-acetylpyridine-2-carboxylic acid

- 4-Acetylpicolinic acid

- CS-0373023

- 20857-22-1

- 4-Acetylpicolinicacid

- 2-Pyridinecarboxylic acid, 4-acetyl-

- MFCD18261945

- BS-50165

- DB-166902

- F73424

- SCHEMBL9966085

- SB53259

-

- インチ: InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12)

- InChIKey: DMJROSDEYMBQOR-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=NC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 165.042593085g/mol

- どういたいしつりょう: 165.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 67.3Ų

4-Acetylpicolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1222384-1g |

4-Acetylpicolinic acid |

20857-22-1 | 95% | 1g |

$650 | 2024-06-03 | |

| Chemenu | CM178004-1g |

4-acetylpicolinic acid |

20857-22-1 | 95% | 1g |

$635 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02631-25g |

4-Acetylpicolinic acid |

20857-22-1 | 95% | 25g |

$3500 | 2023-09-07 | |

| Chemenu | CM178004-1g |

4-acetylpicolinic acid |

20857-22-1 | 95% | 1g |

$495 | 2022-06-12 | |

| TRC | A192755-100mg |

4-Acetylpicolinic acid |

20857-22-1 | 100mg |

$ 230.00 | 2022-06-08 | ||

| TRC | A192755-10mg |

4-Acetylpicolinic acid |

20857-22-1 | 10mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A192755-50mg |

4-Acetylpicolinic acid |

20857-22-1 | 50mg |

$ 160.00 | 2022-06-08 | ||

| Aaron | AR002KGW-1g |

2-Pyridinecarboxylic acid, 4-acetyl- |

20857-22-1 | 97% | 1g |

$516.00 | 2025-02-12 | |

| Aaron | AR002KGW-250mg |

2-Pyridinecarboxylic acid, 4-acetyl- |

20857-22-1 | 97% | 250mg |

$191.00 | 2025-02-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A83450-1g |

4-acetylpyridine-2-carboxylic acid |

20857-22-1 | 98% | 1g |

¥5682.0 | 2022-04-28 |

4-Acetylpicolinic acid 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

20857-22-1 (4-Acetylpicolinic acid) 関連製品

- 4021-13-0(4-ethylpyridine-2-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20857-22-1)4-Acetylpicolinic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):166.0/446.0